molecular formula C12H17NO2 B14239016 3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione CAS No. 496941-91-4

3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione

Cat. No.: B14239016
CAS No.: 496941-91-4
M. Wt: 207.27 g/mol
InChI Key: SCVBNACRSBOLRU-UHFFFAOYSA-N
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Description

3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione is a substituted pyrrole-dione derivative characterized by a bicyclic framework with a 2,4-dione moiety. The compound features two distinct substituents: a 2-methylprop-1-en-1-yl (isobutenyl) group at the 3-position and a 2-methylpropyl (isobutyl) group at the 5-position. The absence of detailed pharmacological or synthetic data in the provided evidence underscores the need for further investigation into its applications.

Properties

CAS No.

496941-91-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(2-methylprop-1-enyl)-5-(2-methylpropyl)pyrrole-2,4-dione

InChI

InChI=1S/C12H17NO2/c1-7(2)5-9-11(14)10(6-8(3)4)13-12(9)15/h5,8-9H,6H2,1-4H3

InChI Key

SCVBNACRSBOLRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=O)C(C1=O)C=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-methylprop-1-ene with a suitable pyrrole precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrrole derivatives, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact mechanism may vary depending on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Pyrrole-dione vs. Pyrimidine-dione Derivatives

The target compound’s pyrrole-dione core differs from pyrimidine-dione derivatives (e.g., compounds 7, 8, and 9 in ). Pyrimidine-diones feature a six-membered aromatic ring with two nitrogen atoms, whereas pyrrole-diones have a five-membered non-aromatic ring with one nitrogen atom. Substituents on pyrimidine-diones in , such as hydroxymethyl and methoxymethyl groups, increase hydrophilicity, contrasting with the hydrophobic isobutenyl and isobutyl groups on the target compound .

Substituent Effects

  • Hydrophobic vs. Hydrophilic Groups : The isobutenyl and isobutyl groups in the target compound likely reduce solubility in polar solvents compared to the hydroxyl-bearing pyrimidine-diones in . This property may influence pharmacokinetic behavior, such as membrane permeability.

Data Table: Key Comparisons

Property Target Compound Pyrimidine-diones () Benzimidazole-Oxadiazole Hybrid ()
Core Structure 5-membered pyrrole-2,4-dione 6-membered pyrimidine-2,4-dione Pyrimidine-dione fused with benzimidazole/oxadiazole
Substituents Isobutenyl (C3), isobutyl (C5) Hydroxymethyl, methoxymethyl Piperazinylmethyl, oxadiazolyl
Solubility Likely low (hydrophobic substituents) Moderate (polar groups) Moderate (balanced lipophilicity)
Biological Relevance Underexplored; potential antimicrobial Antiviral/antimicrobial (inferred from analogs) Anticancer (high drug-likeness)
Synthetic Complexity High (steric hindrance) Moderate High (multicomponent reactions)

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